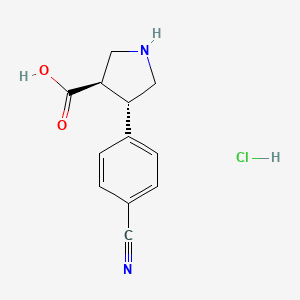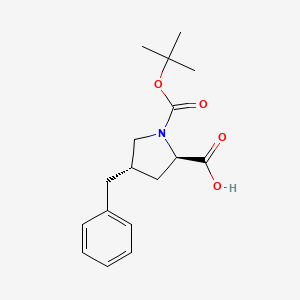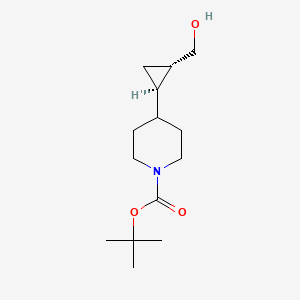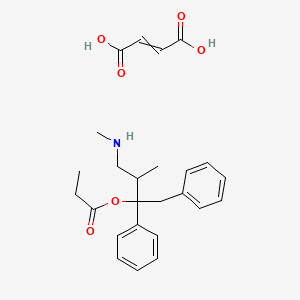
(2S,4S)-2,4,5-trihydroxypentanal
Descripción general
Descripción
(2S,4S)-2,4,5-Trihydroxypentanal: is a chiral organic compound belonging to the class of aldehydes. It is characterized by the presence of three hydroxyl groups (-OH) and an aldehyde group (-CHO) on a five-carbon chain. The stereochemistry of the molecule is defined by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers at the second and fourth carbon atoms.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common synthetic route involves the oxidation of a suitable precursor, such as (2S,4S)-2,4,5-trihydroxypentan-1-ol, using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Biocatalytic Methods: Enzymatic synthesis can also be employed, utilizing specific oxidoreductases to convert the precursor into the desired aldehyde.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the compound can be produced through optimized chemical synthesis routes, ensuring high yield and purity. Continuous flow reactors and other advanced techniques may be used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
(2S,4S)-2,4,5-Trihydroxypentanal: undergoes various types of chemical reactions:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohol, (2S,4S)-2,4,5-trihydroxypentan-1-ol.
Substitution Reactions: The hydroxyl groups can participate in substitution reactions, such as the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acid catalysts or other activating agents.
Major Products Formed:
Oxidation: (2S,4S)-2,4,5-trihydroxypentanoic acid.
Reduction: (2S,4S)-2,4,5-trihydroxypentan-1-ol.
Substitution: Various esters or ethers depending on the reaction conditions.
Aplicaciones Científicas De Investigación
(2S,4S)-2,4,5-Trihydroxypentanal: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for bioactive molecules.
Industry: It can be utilized in the production of fine chemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (2S,4S)-2,4,5-trihydroxypentanal exerts its effects depends on its specific application. For example, in enzymatic studies, it may act as a substrate for specific oxidoreductases, leading to the formation of various products. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
(2S,4S)-2,4,5-Trihydroxypentanal: can be compared with other similar compounds, such as:
(2R,4R)-2,4,5-trihydroxypentanal: The enantiomer with opposite stereochemistry.
2,4,5-Trihydroxypentanal: The racemic mixture containing both enantiomers.
2,4,5-Trihydroxyhexanal: A similar compound with an additional carbon atom.
Uniqueness: The (2S,4S) configuration of This compound imparts specific stereochemical properties that can influence its reactivity and interactions, making it distinct from its enantiomer and other similar compounds.
Propiedades
IUPAC Name |
(2S,4S)-2,4,5-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJPQPGKIAEJO-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)[C@@H](C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722238 | |
| Record name | 3-Deoxy-D-threo-pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55658-87-2 | |
| Record name | 3-Deoxy-D-threo-pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate](/img/structure/B1507857.png)






![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, methyl ester](/img/structure/B1507894.png)





